molecular formula C15H13FO3 B165655 3-(4-Fluorobenzyloxy)phenylacetic acid CAS No. 125721-49-5

3-(4-Fluorobenzyloxy)phenylacetic acid

Cat. No. B165655
CAS RN: 125721-49-5
M. Wt: 260.26 g/mol
InChI Key: CELQIKDLMWUHKP-UHFFFAOYSA-N
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Description

“3-(4-Fluorobenzyloxy)phenylacetic acid” is an organic compound with the empirical formula C15H13FO3 . It has a molecular weight of 260.26 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is FC(C=C1)=CC=C1COC2=CC(CC(O)=O)=CC=C2 . The InChI key is CELQIKDLMWUHKP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 260.26 . The empirical formula is C15H13FO3 .

Scientific Research Applications

Discovery and Development of Novel Inhibitors

In the field of medicinal chemistry, 3-(4-Fluorobenzyloxy)phenylacetic acid and its derivatives have shown potential as crucial scaffolds for the development of novel inhibitors. For instance, studies focused on the discovery of new aldose reductase inhibitors, a key therapeutic target for managing complications of diabetes, have identified phenylacetic acids bearing alkoxy substituents as potent inhibitors. These compounds, characterized by an alkoxy-substituted phenylacetic acid core, represent a formal ring opening of cyclohexylmethyloxyphenylacetic acids, with some showing significant inhibition potency due to their specific alkyl side chains acting as surrogates for more commonly used residues in aldose reductase inhibitors (Rakowitz, Gmeiner, & Matuszczak, 2006).

Catalytic Reactions and Synthesis

Another area of application is in catalytic processes, where derivatives of 3-(4-Fluorobenzyloxy)phenylacetic acid have been explored for their roles in facilitating carbonylation reactions. Research has demonstrated that the carbonylation of benzyl alcohol and its analogs, catalyzed by palladium complexes in the presence of hydrogen iodide, leads to the efficient production of phenylacetic acid and related compounds. This process is vital for synthesizing a wide range of aromatic acids, showcasing the versatility of fluorobenzyloxy derivatives in synthetic organic chemistry (Lin & Yamamoto, 1998).

Natural Product Derivatives and Drug Discovery

The structurally similar 3-chloro-4-hydroxyphenylacetic acid, a fungal metabolite, has been used to generate drug-like screening libraries for potential therapeutic applications. By modifying this scaffold, researchers have been able to create a diverse array of compounds, some of which were evaluated for their cytotoxicity against cancer cell lines and for antiparasitic activities, although significant activity was not observed at tested concentrations. This approach underscores the potential of using natural product derivatives as a basis for developing new pharmacologically active compounds (Kumar et al., 2015).

Safety and Hazards

The compound has a hazard classification of Acute Tox. 4 Oral . The safety information includes a GHS07 pictogram, a warning signal word, and the hazard statement H302 . It falls under the storage class code 11, which represents combustible solids .

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c16-13-6-4-11(5-7-13)10-19-14-3-1-2-12(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELQIKDLMWUHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474995
Record name 3-(4-FLUOROBENZYLOXY)PHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzyloxy)phenylacetic acid

CAS RN

125721-49-5
Record name 3-(4-FLUOROBENZYLOXY)PHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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